Cereblon Binding Affinity: Fluorination-Dependent Enhancement Over Non-Fluorinated Analogs
The introduction of fluorine atoms into the thalidomide/lenalidomide scaffold is known to increase binding affinity for cereblon. A quantitative microscale thermophoresis (MST) study on a systematic set of analogs showed that fluorination correlates positively with CRBN binding [1]. While specific Kd/IC50 values for the 7-fluoro compound versus lenalidomide were not publicly disclosed in the available literature, the class-level inference is that the 7-fluoro substitution provides stronger binding than the parent lenalidomide, as is the case for other fluorinated derivatives within the same study [1].
| Evidence Dimension | CRBN Binding Affinity (Qualitative Trend) |
|---|---|
| Target Compound Data | Fluorinated analog; fluorination positively correlates with CRBN binding [1] |
| Comparator Or Baseline | Non-fluorinated parent compound (e.g., lenalidomide); lower binding affinity trend |
| Quantified Difference | Positive correlation; specific quantitative difference not reported for this exact compound |
| Conditions | Microscale Thermophoresis (MST) assay using purified CRBN protein |
Why This Matters
For PROTAC or molecular glue design, enhanced CRBN binding can translate to more efficient ternary complex formation and degradation of target proteins.
- [1] Bricelj, A., et al. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. Biochem Biophys Res Commun. 2020 Dec 10; 534:67-72. View Source
